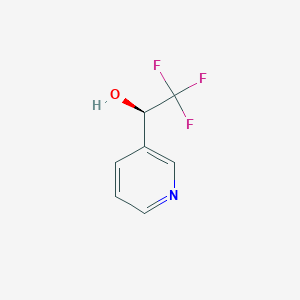
(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
Descripción general
Descripción
“(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 2227706-43-4 . It has a molecular weight of 191.15 and is typically stored at 4 degrees Celsius . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is ®-1-(2-(trifluoromethyl)pyridin-3-yl)ethan-1-ol . The InChI code is 1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.15 . It is a liquid in its physical form and is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
- Pharmaceutical Chemistry
- Application : This compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Radiobiology
- Application : This compound can be used in the synthesis of F 18-substituted pyridines , which present a special interest as potential imaging agents for various biological applications .
- Method : The synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .
- Results : These 18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications .
-
Agricultural Chemistry
- Application : The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .
- Method : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
- Results : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
-
Material Science
- Application : This compound can be used in the synthesis of fluorinated polymers .
- Method : The compound can be polymerized with other monomers to create a polymer with unique properties due to the presence of fluorine atoms .
- Results : Fluorinated polymers have unique properties such as high thermal stability, chemical resistance, and low surface energy .
-
Environmental Science
- Application : This compound can be used in the study of environmental behavior of fluorinated compounds .
- Method : The compound can be introduced into various environmental matrices (soil, water, air) and its behavior (degradation, transport, bioaccumulation) can be studied .
- Results : Understanding the environmental behavior of fluorinated compounds can help in assessing their environmental impact and risk .
-
Biochemistry
- Application : This compound can be used in the study of protein-ligand interactions .
- Method : The compound can be used as a ligand to study its interaction with various proteins. The fluorine atoms can provide unique spectroscopic signatures that can be used in NMR studies .
- Results : Understanding protein-ligand interactions can help in drug design and understanding biological processes .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



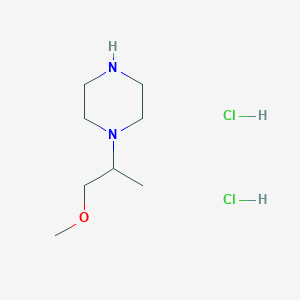
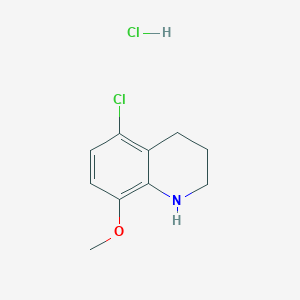
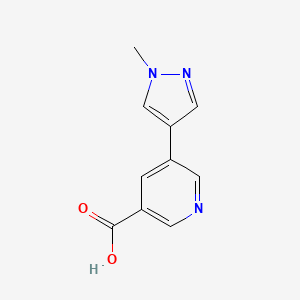
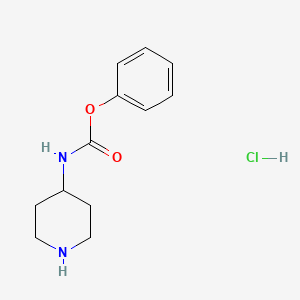
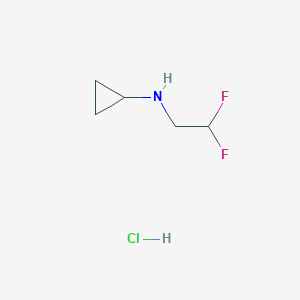
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
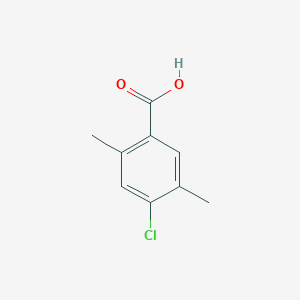
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
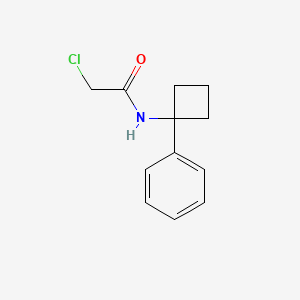
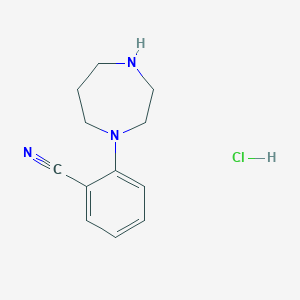
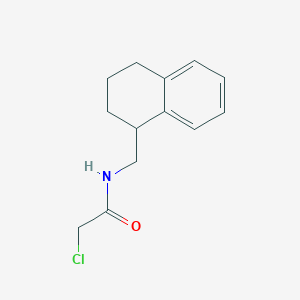

![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)